

An In-depth Technical Guide to (2-Methoxyethyl)benzene (C9H12O)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Methoxyethyl)benzene

Cat. No.: B124563

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyethyl)benzene, also known as methyl phenethyl ether, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a characteristic sharp, rosy-green odor.^{[1][2]} This compound is a key intermediate in the synthesis of various organic molecules and finds significant application in the flavor, fragrance, pharmaceutical, and agrochemical industries.^{[3][4]} This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactions, and spectroscopic data of **(2-Methoxyethyl)benzene**, intended for use by researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

(2-Methoxyethyl)benzene is a colorless to light yellow, clear liquid.^{[1][5]} It is sparingly soluble in water but soluble in organic solvents like ethanol and oils.^[5] A summary of its key quantitative physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **(2-Methoxyethyl)benzene**

Property	Value	Reference(s)
Molecular Formula	C9H12O	[5][6]
Molecular Weight	136.19 g/mol	[6][7]
CAS Number	3558-60-9	[5][6]
Density	0.95 g/cm ³	[5][8]
Boiling Point	190 °C	[1][5]
Flash Point	80 °C	[1][5]
Refractive Index	1.4980 to 1.5000	[1][5]
Water Solubility	682 mg/L at 25°C	[1][5]
Vapor Pressure	66.7 Pa at 25°C	[1][5]
logP (Octanol/Water)	2.14 - 2.845	[1][9]

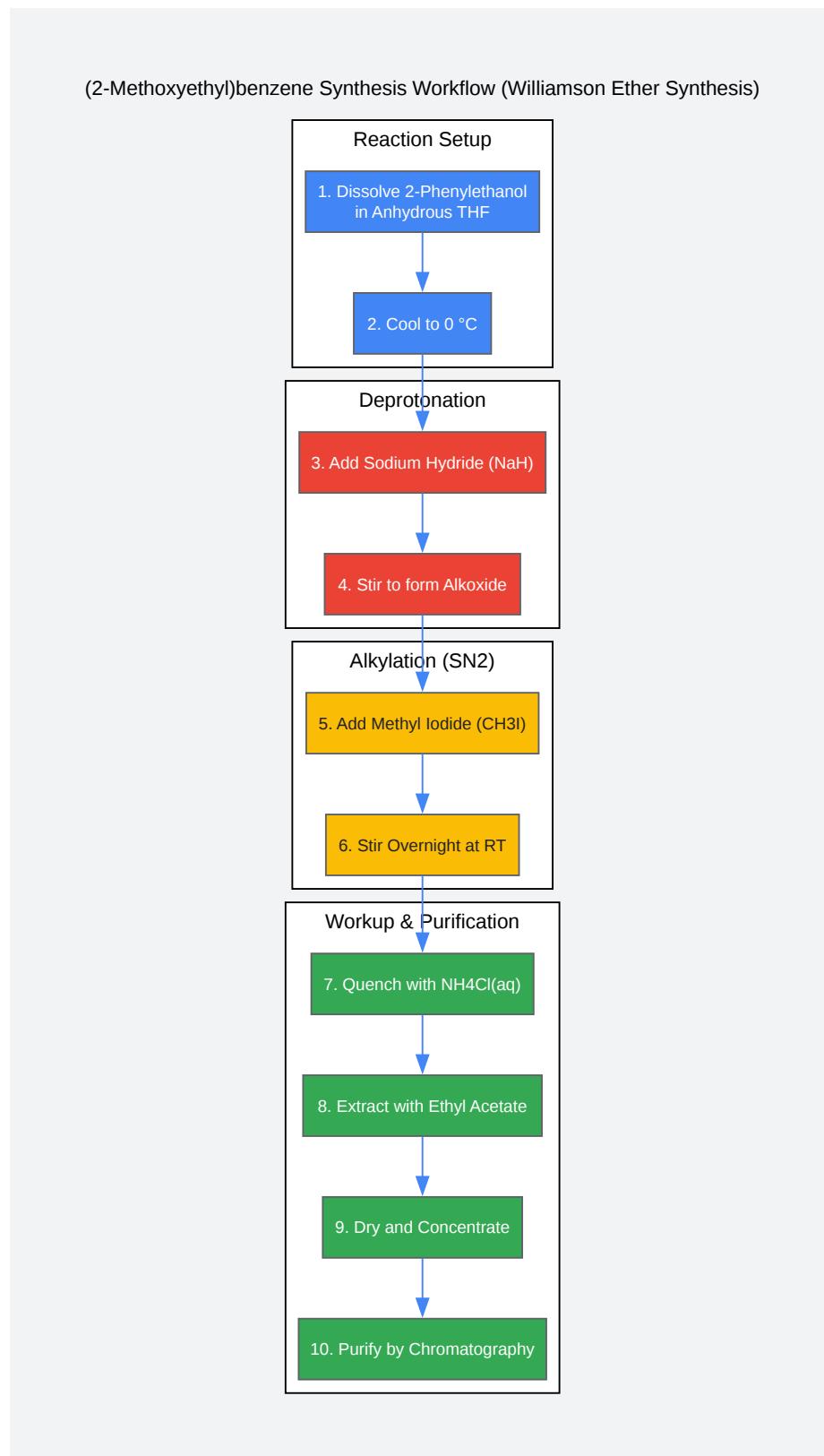
Synthesis of (2-Methoxyethyl)benzene

(2-Methoxyethyl)benzene can be synthesized through several routes. The Williamson ether synthesis is a classic and versatile method. More recently, greener synthetic approaches have been developed to minimize the use of hazardous reagents.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of (2-Methoxyethyl)benzene from 2-phenylethanol and a methylating agent, such as methyl iodide or dimethyl sulfate, using a strong base.

Materials:


- 2-Phenylethanol (1.0 eq.)
- Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
- Methyl iodide (CH₃I, 1.1 eq.)
- Anhydrous Tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride (NH4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO4)

Procedure:

- To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-phenylethanol.
- Add anhydrous THF to dissolve the alcohol (concentration approx. 0.5 M).
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
- Cool the reaction mixture back to 0 °C and add methyl iodide dropwise via syringe.
- Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield pure **(2-Methoxyethyl)benzene**.

[Click to download full resolution via product page](#)

Williamson Ether Synthesis Workflow.

Green Synthesis Approach

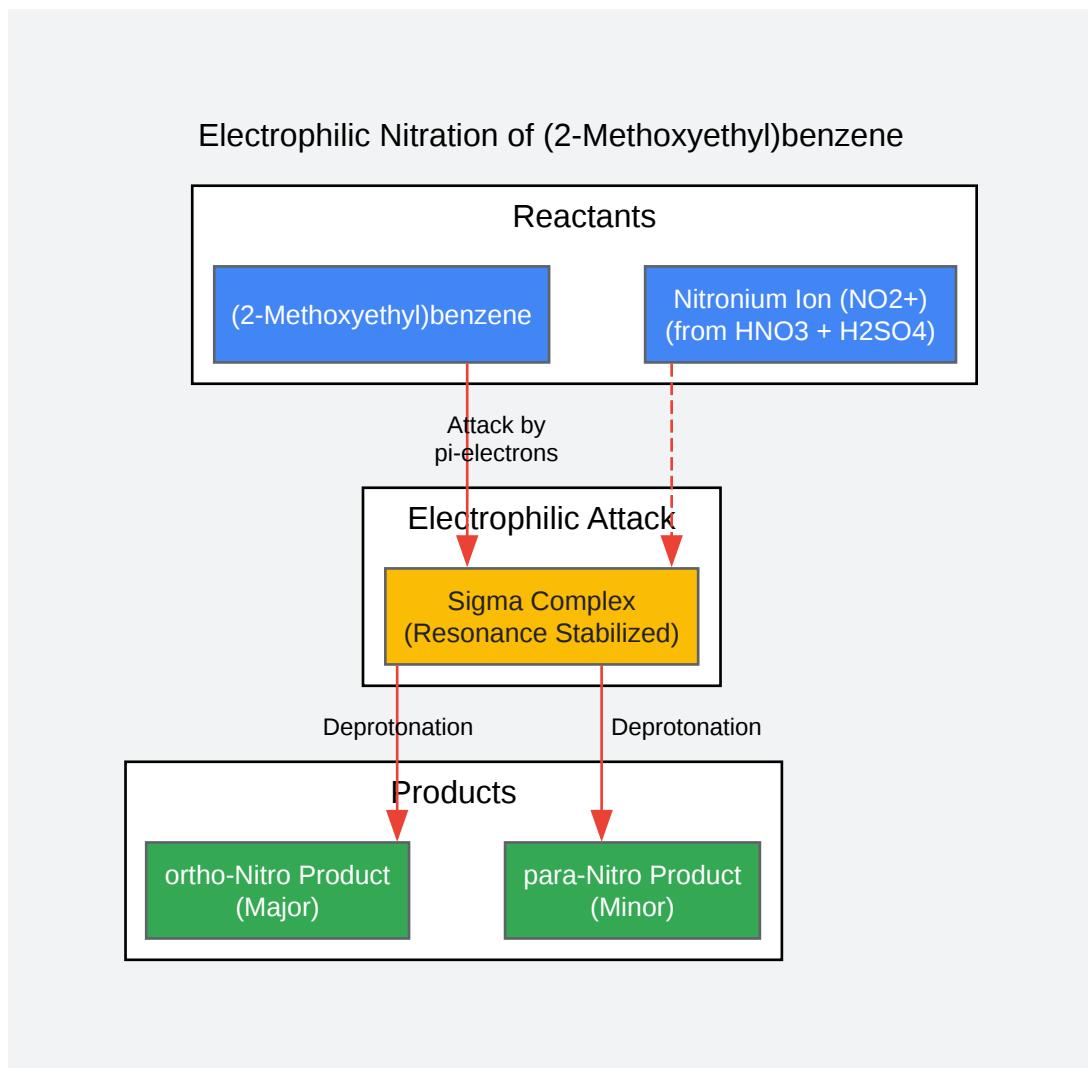
A sustainable method for synthesizing **(2-Methoxyethyl)benzene** involves the O-alkylation of 2-phenylethanol with dimethyl carbonate (DMC) using a solid base catalyst, such as Lithium-doped Magnesium Oxide (Li/MgO).^[3] This process is environmentally friendly as DMC serves as both the methylating agent and the solvent, and the catalyst is heterogeneous and reusable. ^[3] Optimal conditions reported include a 1:10.5 molar ratio of 2-phenylethanol to DMC, a catalyst loading of 1.33×10^{-2} g/cm³, a reaction temperature of 180 °C, and a stirring speed of 1000 rpm, achieving 95% conversion with 98% selectivity for the desired product.^[3]

Chemical Reactions of **(2-Methoxyethyl)benzene**

The presence of the benzene ring and the ether linkage makes **(2-Methoxyethyl)benzene** a versatile substrate for various organic transformations. The (2-methoxyethyl) group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions due to the electron-donating nature of the alkyl group.

Experimental Protocol: Electrophilic Nitration

This protocol details the nitration of **(2-Methoxyethyl)benzene**, a typical electrophilic aromatic substitution reaction.


Materials:

- **(2-Methoxyethyl)benzene** (1.0 eq.)
- Concentrated Nitric Acid (HNO₃, 70%, 1.1 eq.)
- Concentrated Sulfuric Acid (H₂SO₄)
- Dichloromethane (DCM)
- Ice-cold water
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous sodium sulfate (NaSO4)

Procedure:

- In a round-bottom flask, add concentrated sulfuric acid and cool it to 0 °C in an ice bath.
- Slowly add concentrated nitric acid to the sulfuric acid with constant stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.
- In a separate flask, dissolve **(2-Methoxyethyl)benzene** in dichloromethane and cool the solution to 0 °C.
- Add the cold nitrating mixture dropwise to the solution of **(2-Methoxyethyl)benzene** over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC.
- Once the reaction is complete, pour the mixture over crushed ice and stir.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with ice-cold water, saturated NaHCO3 solution, and brine.
- Dry the organic layer over anhydrous NaSO4, filter, and remove the solvent under reduced pressure.
- The crude product, a mixture of ortho- and para-nitrated isomers, can be purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Electrophilic Aromatic Substitution Pathway.

Spectroscopic Data

The structural characterization of **(2-Methoxyethyl)benzene** is confirmed by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for **(2-Methoxyethyl)benzene**

Technique	Key Features / Peaks	Reference(s)
¹ H NMR	Provides proton environment data.	[10]
¹³ C NMR	Provides carbon skeleton data.	[11]
IR Spectroscopy	C-O-C stretch (ether), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic).	[3][5]
Mass Spectrometry (EI)	Molecular Ion (M ⁺) peak at m/z = 136. Key fragments corresponding to the loss of methoxy and ethyl groups.	[12][13]

Applications

(2-Methoxyethyl)benzene is a valuable compound with a range of applications:

- Flavors and Fragrances: It is used extensively in oriental-type perfumes and as a flavoring agent in food products, imparting a sharp, rosy-green, and floral aroma.[1][2][14]
- Organic Synthesis: It serves as a versatile chemical intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors.[4] Its functional groups allow for a variety of transformations, including etherification and alkylation.[4]

Safety and Handling

(2-Methoxyethyl)benzene is a combustible liquid and requires careful handling.[15]

- Hazards: May cause skin irritation.[15]
- Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[15] Wear protective gloves, clothing, and eye/face protection.[16] Use in a well-ventilated area.[16]
- First Aid:

- Skin Contact: Wash skin with plenty of water. If irritation occurs, seek medical advice.[[16](#)]
- Eye Contact: Rinse eyes with water as a precaution.[[16](#)]
- Inhalation: Remove person to fresh air.[[16](#)]
- Ingestion: Rinse mouth. Call a poison control center or doctor if you feel unwell.[[15](#)]
- Storage: Store in a well-ventilated place. Keep cool in a tightly sealed container, protected from light.[[5](#)][[14](#)]

This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 3. (2-Methoxyethyl)benzene(3558-60-9) IR Spectrum [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Khan Academy [khanacademy.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 11. (2-Methoxyethyl)benzene(3558-60-9) ¹³C NMR spectrum [chemicalbook.com]
- 12. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Methoxyethyl)benzene (C9H12O)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124563#2-methoxyethyl-benzene-molecular-formula-c9h12o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com